![molecular formula C12H18ClNO3 B1392438 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride CAS No. 1220031-55-9](/img/structure/B1392438.png)
2-(4-Piperidinyl)ethyl 2-furoate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.73 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .Scientific Research Applications
Corrosion Inhibition
Furan derivatives, including ethyl 2-furoate, exhibit significant corrosion inhibition properties for mild steel in acidic environments. These derivatives can achieve inhibition efficiency up to 93% at certain concentrations and adhere to the steel surface in accordance with Langmuir's adsorption isotherm, suggesting their potential application in protecting industrial metal infrastructure (Khaled, 2010).
Synthesis and Material Applications
Ethyl 2-furoate derivatives have been utilized in the synthesis of various organic compounds. For example, the production of ethyl 5-(aminomethyl)-2-furoate involves a detailed process indicating the complexity and potential utility of such derivatives in chemical synthesis (Mndzhoian, 1959). Additionally, copolyesters containing bio-based furanic units, including ethyl 2-furoate, have been synthesized and characterized for their material properties, indicating applications in the development of polymers with potential industrial utility (Abid et al., 2008).
Chemical Analysis and Reagent Development
Compounds related to 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride have been used as selective reagents for precipitating anions, indicating their utility in chemical analysis and potential in the development of new analytical reagents (Heininger & Meloan, 1992).
Medical Research
While avoiding drug use and dosage information, it's notable that structurally related compounds, such as piperidine derivatives, have shown activity in medical research, for example, as anti-acetylcholinesterase agents. This indicates the potential of these compounds in therapeutic applications, though specific to this compound was not directly mentioned in the available literature (Sugimoto et al., 1990).
Safety and Hazards
Future Directions
The future directions of 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride are not explicitly mentioned in the available resources .
Relevant Papers Piperidine derivatives have been the subject of recent scientific literature, with more than 7000 piperidine-related papers published during the last five years . These papers cover intra- and intermolecular reactions leading to the formation of various piperidine derivatives, their pharmaceutical applications, and the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
2-piperidin-4-ylethyl furan-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-12(11-2-1-8-15-11)16-9-5-10-3-6-13-7-4-10;/h1-2,8,10,13H,3-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCMGCCYENLSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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